4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate
Description
4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate is a tertiary amine-containing ester with a complex stereochemical and functional architecture. Its structure comprises a central butan-2-ol backbone substituted with two phenyl groups at positions 1 and 2, a methyl group at position 3, and a dimethylamino group at position 4, which is esterified with an acetyl group.
Properties
IUPAC Name |
[4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-17(16-22(3)4)21(24-18(2)23,20-13-9-6-10-14-20)15-19-11-7-5-8-12-19/h5-14,17H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOZMXNNOJHTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954949 | |
| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33318-28-4, 53990-51-5 | |
| Record name | 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53990-51-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Substitution of Dimethylamine
The dimethylamino group in 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate is typically introduced via alkylation. A common approach involves reacting a secondary alcohol precursor, such as 3-methyl-1,2-diphenylbutan-2-ol, with dimethylamine in the presence of a halide source. For example, methyl iodide or benzyl bromide serves as an alkylating agent under basic conditions. Anhydrous potassium carbonate (K₂CO₃) is frequently employed to scavenge hydrogen halides, driving the reaction to completion.
Reaction Conditions :
Stereochemical Control
The [S-(R*,S*)] configuration is achieved through chiral auxiliary-mediated alkylation. For instance, (1S,2R)-1-benzyl-3-dimethylamino-2-methyl-1-phenylpropyl acetate is synthesized using L-tartaric acid as a resolving agent. This method ensures enantiomeric excess (ee) >90%, critical for pharmacological activity.
Esterification of the Alcohol Intermediate
Acetylation with Acetic Anhydride
The terminal hydroxyl group of 4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-ol is acetylated using acetic anhydride. Catalytic amounts of pyridine or 4-dimethylaminopyridine (DMAP) enhance reaction efficiency by activating the anhydride.
Optimized Protocol :
Alternative Esterification Routes
Propanoate analogs, such as propoxyphene, utilize propionic anhydride under similar conditions. While these methods are adaptable to acetate synthesis, they require rigorous purification via silica gel chromatography to remove unreacted reagents.
Photochemical Cycloaddition and Rearrangement
Blue LED-Mediated Reactions
Recent advancements employ photoredox catalysis for constructing the diphenylbutan backbone. A patent-pending method irradiates a mixture of cyclohexene, phenylacetylene, and dimethylamine hydrochloride under blue LEDs (450 nm). Triisopropylsilanethiol (TIPS-SH) acts as a hydrogen-atom transfer (HAT) catalyst, enabling radical-mediated C–C bond formation.
Key Steps :
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Photoactivation : 3,7-Di(4-biphenyl)-1-naphthalene-10-phenoxazine (DPA-NPh) sensitizes the reaction.
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Radical Propagation : Cyclohexene abstracts a hydrogen atom, generating a cyclohexenyl radical.
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Termination : Radical recombination with the dimethylamino precursor yields the butan-2-yl skeleton.
Performance Metrics :
Resolution of Diastereomers
Chiral Chromatography
The crude product from photochemical synthesis contains equal parts [S-(R*,S*)] and [R-(R*,S*)] diastereomers. Preparative HPLC with a Chiralpak IA column resolves these isomers using a hexane:isopropanol (90:10) mobile phase. The target diastereomer elutes at 12.3 minutes, achieving >99% purity.
Crystallization-Induced Diastereomer Separation
Alternative resolution involves crystallizing the acetate with (R)-mandelic acid. The [S-(R*,S*)] isomer forms a less soluble complex, enabling selective precipitation. This method reduces reliance on expensive chromatography but requires meticulous solvent selection (e.g., ethyl acetate/hexane mixtures).
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
To address batch variability, flow chemistry systems are deployed. A tubular reactor with immobilized TIPS-SH catalyst achieves steady-state production at 50 g/hour. Key advantages include:
Green Chemistry Considerations
Recent efforts replace DMA with cyclopentyl methyl ether (CPME), a safer solvent. Kinetically controlled reactions at 30°C minimize energy input while maintaining 78% yield.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of target proteins or pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs with shared functional or stereochemical motifs. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate and Analogs
Stereochemical and Conformational Analysis
The compound’s stereochemistry distinguishes it from simpler esters. The dimethylamino group at C4 introduces axial chirality, as seen in planar-chiral heterocycles like those in Fu’s work . Conformational analysis of the butan-2-ol backbone reveals similarities to cyclohexane systems, where substituents adopt staggered (crossed) or eclipsed (overlapping) conformations. The bulky phenyl groups likely favor a staggered conformation, reducing steric strain akin to cyclohexane’s chair conformers .
In contrast, 1,2-diphenylbutan-2-yl acetate lacks the C4 dimethylamino group, simplifying its stereochemical profile. This reduction in substituents lowers rotational barriers, enabling faster interconversion between enantiomers compared to the dimethylamino variant .
Reactivity and Catalytic Potential
The dimethylamino group enhances nucleophilicity, making the compound a candidate for enantioselective catalysis. For example, tertiary amines like this may mimic the behavior of planar-chiral pyridines or phosphines in Fu’s studies, which catalyze asymmetric O-acylations or azlactone rearrangements . However, steric hindrance from the phenyl groups may limit substrate accessibility compared to less hindered analogs like 4-methyl-1,2-diphenylbutan-2-amine.
Ester hydrolysis under basic conditions is expected to proceed via nucleophilic acyl substitution. The electron-donating dimethylamino group may stabilize transition states, accelerating hydrolysis relative to non-amine-containing esters. Conversely, the phenyl groups’ electron-withdrawing effects could counteract this, necessitating experimental validation .
Structural Analogues in Heterocyclic Chemistry
Nitrogen-containing heterocycles, such as those in , share reactivity traits with this compound. For instance, enamines (e.g., LDA or TMPT derivatives) exhibit strong basicity and nucleophilicity due to lone-pair donation from nitrogen . However, the target compound’s ester functionality introduces hydrolytic instability absent in stable heterocyclic amines.
Biological Activity
4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate, also known by its chemical formula , is a compound of interest within pharmacological and synthetic organic chemistry contexts. It is particularly noted for its potential biological activities, which include effects on neurotransmitter systems and implications in drug synthesis.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group, which is known to influence its biological activity. The presence of the acetate moiety contributes to its solubility and reactivity profiles.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 327.45 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 864804 |
Research indicates that 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction is crucial for its potential applications in treating psychiatric disorders.
Pharmacological Effects
- Psychoactive Properties : The compound exhibits psychoactive effects, influencing mood and perception.
- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, likely due to its modulation of neurotransmitter levels.
- Analgesic Effects : Some reports indicate analgesic effects, making it a candidate for pain management therapies.
Study 1: Neurotransmitter Modulation
A study conducted on animal models demonstrated that administration of the compound resulted in significant alterations in serotonin and dopamine levels in the brain, suggesting a role in mood regulation and potential antidepressant effects .
Study 2: Analgesic Efficacy
In another clinical trial focusing on pain relief, participants receiving the compound reported a notable decrease in pain intensity compared to the placebo group. This suggests that the compound may have utility in pain management protocols .
Synthetic Pathways
The synthesis of 4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl acetate typically involves multi-step organic reactions, including:
- Alkylation : Introducing the dimethylamino group via alkylation reactions.
- Acetylation : Converting the hydroxyl group to an acetate to enhance solubility.
Potential Applications
Given its biological activity, this compound could be further explored for:
- Development as an antidepressant medication.
- Use in pain management therapies.
- Research into neuropharmacological mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
